6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione
Brand Name: Vulcanchem
CAS No.: 16013-92-6
VCID: VC17174081
InChI: InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2
SMILES:
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol

6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione

CAS No.: 16013-92-6

Cat. No.: VC17174081

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione - 16013-92-6

Specification

CAS No. 16013-92-6
Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
IUPAC Name 6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol
Standard InChI InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2
Standard InChI Key IGNNTKYSHZMDMH-UHFFFAOYSA-N
Canonical SMILES C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol, reflects its intricate structure. Key features include:

  • A quinoxaline ring (two nitrogen atoms at positions 1 and 4) fused to a naphthoquinone system.

  • An aminoethylamino (-NH-CH2_2-CH2_2-NH2_2) substituent at position 6, enhancing solubility and potential receptor interactions.

  • Two hydroxyl groups at positions 7 and 12, contributing to redox activity and metal chelation .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number16013-92-6
Molecular FormulaC18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight322.4 g/mol
IUPAC Name6-(2-Aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol
Canonical SMILESC1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN
InChI KeyIGNNTKYSHZMDMH-UHFFFAOYSA-N

The planar quinoxaline-naphthoquinone system enables π-π stacking with biological targets, while the aminoethyl side chain facilitates hydrogen bonding and protonation at physiological pH .

Synthesis and Characterization

Synthetic Pathways

The synthesis of quinoxaline derivatives often employs palladium-catalyzed cross-coupling reactions. For example, a related aminoanthraquinone compound was synthesized using:

  • 1-Chloroanthraquinone as the starting material.

  • Pd(dba)2_2 (palladium dibenzylideneacetone) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as catalysts.

  • Cesium carbonate as a base in dioxane at reflux .

For 6-(2-aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione, analogous methods likely involve:

  • Condensation reactions between o-phenylenediamine derivatives and diketones.

  • Nucleophilic substitution to introduce the aminoethylamino side chain.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., NH stretches at 3279–3416 cm1^{-1}, carbonyl peaks near 1669 cm1^{-1}) .

Biological Activities and Mechanisms

Anti-Schistosomal and Anti-Malarial Properties

Quinoxaline derivatives exhibit potent activity against Schistosoma mansoni and Plasmodium falciparum. The aminoethylamino group enhances membrane permeability, while the quinone moiety generates reactive oxygen species (ROS) upon redox cycling, damaging parasitic DNA .

Hypothesized Mechanism of Action

  • DNA Intercalation: Planar quinoxaline inserts between DNA base pairs, blocking replication.

  • Enzyme Inhibition: Chelation of metal ions (e.g., Fe2+^{2+}) disrupts catalytic sites of topoisomerases .

Pharmaceutical and Analytical Applications

Analytical Method Development

  • High-Performance Liquid Chromatography (HPLC): Quantifies impurity levels in active pharmaceutical ingredients (APIs).

  • Mass Spectrometry: Detects trace impurities via characteristic fragmentation patterns .

Research Gaps and Future Directions

  • Biological Screening: Prioritize assays against schistosomiasis, malaria, and cancer cell lines.

  • Structure-Activity Relationships (SAR): Modify the aminoethyl side chain to optimize potency and reduce toxicity.

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

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